[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The IUPAC name follows hierarchical substituent prioritization rules:
- The parent heterocycle is 1,2-oxazole (isoxazole), a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2.
- Substituents are numbered to assign the lowest possible locants:
- A cyclopropyl group at position 5.
- A methylpropan-2-ylamine group (isopropylaminomethyl) at position 3.
The full systematic name is (5-cyclopropyl-1,2-oxazol-3-yl)methylamine .
Isomerism Considerations :
- Positional isomerism : Possible if substituents shift positions (e.g., cyclopropyl at position 4 instead of 5), but no such isomers are documented for this compound.
- Stereoisomerism : Absent due to the lack of chiral centers or geometric constraints in the planar oxazole ring and symmetric cyclopropyl group.
Common Synonyms and Industrial Designations
This compound is referenced under multiple aliases across databases and commercial catalogs:
| Synonym/Designation | Source |
|---|---|
| N-((5-Cyclopropylisoxazol-3-yl)methyl)propan-2-amine | PubChem |
| 3D-XZB65733 | CymitQuimica |
| BLDpharm-1247657 | BLDpharm |
| 1247657-33-5 | CAS Registry |
Industrial codes (e.g., KM00278DA , 10-F667230 ) are vendor-specific and used for procurement.
Structural Identifiers
Unique identifiers ensure precise chemical communication:
| Identifier Type | Value |
|---|---|
| SMILES | CC(NCC1=NOC(C2CC2)=C1)C |
| InChIKey | YPEIRWHGZDKSGH-UHFFFAOYSA-N |
| CAS Registry | 1247657-33-5 |
| Molecular Formula | C10H16N2O |
Structural Analysis :
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-6-9-5-10(13-12-9)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEIRWHGZDKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NOC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The target compound integrates a 5-cyclopropyl-1,2-oxazol-3-yl moiety bonded to a propan-2-ylamine group. This configuration confers rigidity from the cyclopropane ring and electronic diversity via the oxazole’s nitrogen and oxygen atoms. Such features make it valuable as a precursor for pharmaceuticals or agrochemicals, particularly in herbicide development.
Preparation Methodologies
Traditional Organic Synthesis
Cyclopropanation and Oxazole Formation
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- Research indicates that compounds similar to (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine may act as allosteric modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders such as anxiety, depression, and Parkinson's disease . The modulation of these receptors can lead to therapeutic benefits in managing symptoms associated with these conditions.
-
Antidepressant and Anxiolytic Effects :
- Preclinical studies have shown that inhibitors of metabotropic glutamate receptor 5 (mGluR5), which may include derivatives of this compound, exhibit efficacy in treating anxiety and depression . The ability to selectively target these receptors could provide a pathway for developing new antidepressant therapies with fewer side effects compared to traditional medications.
-
Potential in Treating Schizophrenia :
- There is ongoing research into the role of mGluR5 activators in schizophrenia treatment. Compounds that modulate these receptors could enhance cognitive function and reduce psychotic symptoms, making (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine a candidate for further investigation in this area .
Environmental Science Applications
- Environmental Risk Assessment :
- As an ionizable organic compound, (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine's environmental impact is being studied. Assessments focus on its behavior in various environmental matrices and its potential risks to aquatic life and ecosystems . Understanding its degradation pathways and toxicity profiles is crucial for regulatory compliance and environmental safety.
Case Study 1: Neuropharmacological Research
A study investigated the effects of mGluR5 antagonists on anxiety-like behaviors in rodent models. Results indicated that specific modulation of mGluR5 led to significant reductions in anxiety-related behaviors, suggesting that compounds like (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine could be effective in developing new anxiolytic drugs.
Case Study 2: Environmental Impact Study
An environmental risk assessment was conducted to evaluate the persistence and bioaccumulation potential of (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine in freshwater systems. Results showed moderate persistence but low bioaccumulation potential, indicating that while the compound may pose some risk to aquatic ecosystems, it is less likely to accumulate in the food chain .
Mechanism of Action
The mechanism of action of [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine with structurally or functionally related compounds, focusing on substituent effects, synthetic feasibility, and biological relevance.
Structural Analogs with Modified Amine Substituents
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine Molecular Formula: C₈H₁₁Cl₂N₂ (235.16 g/mol) . The chlorine substituents introduce electronegativity, altering reactivity .
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine (10a)
- Molecular Formula : C₂₀H₃₀N₂O₂ (331.5 g/mol) .
- Key Differences : The adamantyl group significantly increases molecular weight and lipophilicity, likely improving membrane permeability but reducing metabolic stability compared to the isopropyl variant .
Heterocyclic Core Modifications
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (23)
- Molecular Formula : C₁₇H₁₈N₄OS (326.4 g/mol) .
- Key Differences : Replacement of the oxazole with a thiadiazole ring introduces sulfur, which may enhance π-π stacking interactions. The cyclopropoxy group on pyridine mimics the cyclopropyl substituent in the target compound but with altered electronic effects .
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Molecular Formula: C₁₄H₁₄N₄OS (286.35 g/mol) .
Solubility and Salt Forms
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride (C₇H₁₁ClN₂O, 174.63 g/mol) : The hydrochloride salt improves aqueous solubility compared to the free base, critical for formulations requiring high bioavailability .
Biological Activity
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its biological activity.
The compound has the molecular formula and a molecular weight of 184.25 g/mol. Its structural characteristics include a cyclopropyl group and an oxazole ring, which are significant for its interaction with biological targets.
Research indicates that compounds featuring oxazole rings often exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific mechanism by which (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine exerts its effects may involve modulation of receptor activity or inhibition of enzymes involved in inflammatory pathways.
In Vitro Studies
In vitro studies have shown that similar oxazole derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, a related study demonstrated that specific oxazolone compounds exhibited selective COX-2 inhibition, leading to reduced inflammation in experimental models .
| Compound | COX-2 Inhibition (%) | In Vivo Anti-inflammatory Activity |
|---|---|---|
| Compound A | 85% | Significant reduction in edema |
| Compound B | 90% | Moderate reduction in pain |
| (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine | TBD | TBD |
In Vivo Studies
While specific in vivo data for (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine is limited, related compounds have shown promising results in animal models. For example, studies on similar oxazole derivatives indicated effective pain relief and anti-inflammatory properties without significant gastrointestinal toxicity .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of various oxazoles, highlighting the importance of structural modifications on their activity. The introduction of substituents at specific positions on the oxazole ring was found to enhance COX selectivity and improve therapeutic outcomes .
- Neuroprotective Properties : Another case study explored the neuroprotective effects of sigma receptor ligands, including those derived from oxazole structures. These ligands showed promise in modulating neuroinflammatory responses and may offer therapeutic benefits for neurodegenerative diseases .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ ~0.5–2.0 ppm) and oxazole ring protons (δ ~6.5–8.5 ppm). The propan-2-ylamine group shows distinct splitting patterns for methyl and methine protons .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 180.25 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) validates purity (>95%) .
How do substituent effects on the oxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The cyclopropyl group introduces steric hindrance, reducing reactivity at the 3-position of the oxazole ring. However, the methyl-propan-2-ylamine side chain enhances nucleophilicity at the methylene bridge. For example, alkylation reactions with electrophiles (e.g., benzyl halides) proceed efficiently in DMF with K₂CO₃ as a base, favoring SN2 mechanisms . Computational DFT studies can model charge distribution to predict regioselectivity .
What strategies resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. To address:
- Purity Validation : Use orthogonal methods (HPLC, GC-MS) to exclude impurities (e.g., unreacted cyclopropane precursors) .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, antimicrobial assays should follow CLSI guidelines .
- SAR Analysis : Systematically modify substituents (e.g., replacing cyclopropyl with tert-butyl) to isolate structural determinants of activity .
How can crystallography elucidate the compound’s solid-state structure and intermolecular interactions?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS refines the structure. Key steps:
- Crystallization : Use slow evaporation in ethanol/water mixtures to obtain suitable crystals .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules (<1.0 Å).
- Analysis : ORTEP-3 visualizes hydrogen bonds between the amine group and oxazole ring, stabilizing the lattice .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and aqueous solubility (LogS = -3.2), indicating moderate lipophilicity .
- Docking Studies : AutoDock Vina models interactions with targets (e.g., cytochrome P450 isoforms), identifying binding poses with ∆G < -7 kcal/mol .
- MD Simulations : GROMACS assesses stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
How does the cyclopropyl group impact the compound’s metabolic stability in vitro?
Advanced Research Question
The cyclopropyl ring resists oxidative metabolism by CYP3A4 due to its strained geometry, enhancing stability. Validate via:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : High-resolution MS/MS identifies hydroxylation at the methyl-propan-2-ylamine group as the primary pathway .
What synthetic routes address regioselectivity challenges in oxazole ring functionalization?
Advanced Research Question
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 5-position, enabling selective electrophilic substitution .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ insert aryl groups at the 3-position without disrupting the cyclopropyl moiety .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Basic Research Question
- Stability Studies : Store at -20°C in amber vials under argon. Acetonitrile > DMSO as a solvent minimizes degradation (t₁/₂ > 6 months vs. t₁/₂ = 3 months in DMSO) .
- Degradation Pathways : LC-MS detects oxazole ring-opening products (e.g., amides) in aqueous buffers at pH > 8.0 .
What techniques quantify binding affinity between this compound and protein targets (e.g., kinases)?
Advanced Research Question
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip. Calculate KD from equilibrium binding curves (Rmax ~100–200 RU) .
- ITC (Isothermal Titration Calorimetry) : Directly measure enthalpy changes (ΔH) for low-µM affinity interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
